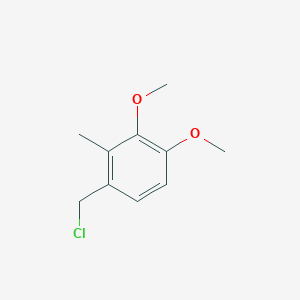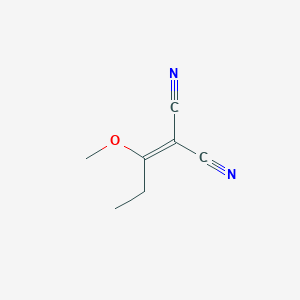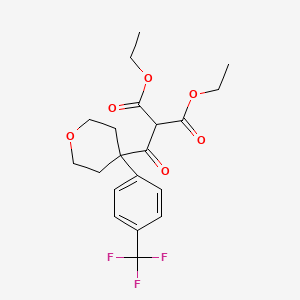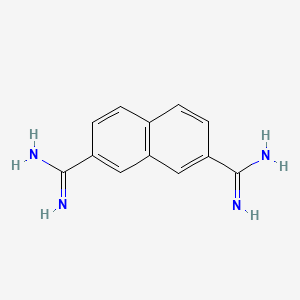
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, featuring a chloromethyl group, two methoxy groups, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the chloromethylation of 3,4-dimethoxytoluene. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride . The reaction proceeds under mild conditions, usually at temperatures ranging from 0°C to 25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can enhance the reaction rate and yield. The crude product is typically purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Aminomethyl, thiomethyl, or alkoxymethyl derivatives.
Oxidation: 3,4-Dimethoxy-2-methylbenzaldehyde or 3,4-dimethoxy-2-methylbenzoic acid.
Reduction: 3,4-Dimethoxy-2-methyltoluene.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene depends on its specific application. In substitution reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic attack. The methoxy groups can stabilize intermediates through resonance, enhancing the compound’s reactivity. In biological systems, the compound may interact with cellular targets, disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-3,4-dimethoxy-2-methylbenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-4-methoxy-2-methylbenzene: Lacks one methoxy group, resulting in different reactivity and applications.
1-(Chloromethyl)-3,4-dimethoxybenzene: Lacks the methyl group, affecting its steric and electronic properties.
1-(Bromomethyl)-3,4-dimethoxy-2-methylbenzene: Contains a bromomethyl group instead of a chloromethyl group, leading to different reactivity in substitution reactions.
The unique combination of functional groups in this compound makes it a versatile compound with distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
5417-19-6 |
|---|---|
Molekularformel |
C10H13ClO2 |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
1-(chloromethyl)-3,4-dimethoxy-2-methylbenzene |
InChI |
InChI=1S/C10H13ClO2/c1-7-8(6-11)4-5-9(12-2)10(7)13-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
CISNBGKDIUZQLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1OC)OC)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















